molecular formula C12H8ClNO2 B6327768 4-(3-Chloropyridin-2-yl)benzoic acid CAS No. 582325-32-4

4-(3-Chloropyridin-2-yl)benzoic acid

Cat. No.: B6327768
CAS No.: 582325-32-4
M. Wt: 233.65 g/mol
InChI Key: YXOZZKJQJWMPON-UHFFFAOYSA-N
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Description

4-(3-Chloropyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H8ClNO2. It is characterized by a benzoic acid moiety substituted with a 3-chloropyridin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropyridin-2-yl)benzoic acid typically involves the reaction of 3-chloropyridine with benzoic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the desired product . The reaction conditions often include the use of solvents such as ethanol or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropyridin-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(3-Chloropyridin-2-yl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3-Chloropyridin-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Bromopyridin-2-yl)benzoic acid
  • 4-(3-Fluoropyridin-2-yl)benzoic acid
  • 4-(3-Methylpyridin-2-yl)benzoic acid

Uniqueness

4-(3-Chloropyridin-2-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents on the pyridine ring .

Properties

IUPAC Name

4-(3-chloropyridin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-10-2-1-7-14-11(10)8-3-5-9(6-4-8)12(15)16/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOZZKJQJWMPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623180
Record name 4-(3-Chloropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

582325-32-4
Record name 4-(3-Chloropyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound may be prepared from 4-carboxybenzeneboronic acid and 2,3-dichloropyridine using the procedure outlined in Description 29 (D29), for the synthesis of 4-(6-methyl-2-pyridyl)-benzoic acid.
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Synthesis routes and methods II

Procedure details

2,3-Dichloropyridine (2.66 g, 18.0 mmol), 4-carboxyphenylboronic acid (2.70 g, 16.3 mmol), and Pd(PPh3)4 (0.965 g, 0.835 mmol) were combined in a degassed solution of 1:1 0.5M aq Na2CO3:MeCN (120 mL), heated to 85° C. for 5 hours, filtered, and the filtrate concentrated under reduced pressure to remove most of the MeCN. The concentrate was extracted with CH2Cl2 (10 mL) and acidified with 1N HCl. The acidified solution was filtered and the filter cake dried under reduced pressure to provide the title compound as a solid.
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2.66 g
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2.7 g
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0.965 g
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120 mL
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Synthesis routes and methods III

Procedure details

Tetrakis palladium (0.1 2 g, 0.1 mMol) was added to a suspension of carboxybenzene boronic acid (0.33 g, 2.0 mMol) and 2,3-dichloropyridine (0.296 g, 2.0 mMol) in a mixture of 0.4M K2CO3 (10 mL) and acetonitrile (10 mL) and the mixture was heated at 90° C. for 12 hrs under a blanket of nitrogen. The hot suspension was filtered, the filtrate concentrated to about half the original volume before being washed with methylene chloride. The aq. layer was carefully acidified with conc. HCl and the precipitate was collected, washed with water and vacuum dried to obtain the product as a white solid.
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0.33 g
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reactant
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0.296 g
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reactant
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10 mL
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10 mL
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solvent
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Tetrakis palladium
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2 g
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catalyst
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Synthesis routes and methods IV

Procedure details

To a solution of 5.3 g (36.1 mmol) 2,3-dichloropyridine in 200 mL 1,2-dimethoxyethane and 200 mL distilled water were added 22.3 g (0.21 mol) Na2CO3, 5.0 g (30.1 mmol) 4-carboxylphenylboronic acid and 0.5 g Pd(PPh3)4, followed by mixing for 18 hours under a heat flux condition by stirring. After being cooled to room temperature, the solution was 50% concentrated in a vacuum. The aqueous layer was washed with ethyl acetate and adjusted into pH 1 with conc. HCl. Thereafter, extraction with ethyl acetate was conducted three times and the organic layer was dried over magnesium sulfate and concentrated in a vacuum. The concentrate was separated using column chromatography (developing solvent: chloroform/methanol=10/1) to afford 5.3 g of 4-(3-chloropyridin-2-yl)benzoic acid as a white precipitate (yield: 75%).
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5.3 g
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200 mL
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22.3 g
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5 g
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0.5 g
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